molecular formula C2H6FNO2S B13466976 1-Fluoroethane-1-sulfonamide

1-Fluoroethane-1-sulfonamide

Cat. No.: B13466976
M. Wt: 127.14 g/mol
InChI Key: ROPZSSDOSDTJPL-UHFFFAOYSA-N
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Description

1-Fluoroethane-1-sulfonamide is a chemical compound of significant interest in research and development, particularly for its potential in creating new chemical entities with distinct physical, chemical, and biological properties . As a fluorinated sulphonamide, it combines a sulfonamide functional group, which is the basis of several groups of drugs, with a fluorine atom, an element known for its unique and complex characteristics that can dramatically alter a molecule's behavior . Researchers are increasingly synthesizing fluoro-sulphonomide compounds to discover novel inhibitors and active agents . While the specific biological activity of this compound is a subject of ongoing investigation, the broader class of fluorinated sulphonamide molecules has demonstrated significant biomedical importance. These applications often stem from their ability to act as enzyme inhibitors, such as against dihydropteroate synthetase or carbonic anhydrase, which can lead to antibacterial, anticonvulsant, or diuretic effects . Furthermore, the potential of these compounds is not limited to biomedicine; they also show promising applications in crop protection, contributing to the development of new agrochemicals . The discovery of novel fluorine and sulfur compounds continues to highlight their importance in the chemical sector. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a critical building block in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6FNO2S

Molecular Weight

127.14 g/mol

IUPAC Name

1-fluoroethanesulfonamide

InChI

InChI=1S/C2H6FNO2S/c1-2(3)7(4,5)6/h2H,1H3,(H2,4,5,6)

InChI Key

ROPZSSDOSDTJPL-UHFFFAOYSA-N

Canonical SMILES

CC(F)S(=O)(=O)N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 1 Fluoroethane 1 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

The proton (¹H) NMR spectrum of 1-fluoroethane-1-sulfonamide (B6223468) provides key information on the arrangement of protons and their interactions with neighboring nuclei. The spectrum is expected to show three distinct signals corresponding to the methyl (CH₃), methine (CHF), and sulfonamide (NH₂) protons.

Methine Proton (CHF): The proton attached to the same carbon as the fluorine atom is the most complex and informative signal. It is anticipated to appear significantly downfield due to the strong deshielding effects of the adjacent electronegative fluorine atom and the sulfonyl group. This proton exhibits splitting from both the geminal fluorine atom and the vicinal methyl protons, resulting in a doublet of quartets (dq).

Methyl Protons (CH₃): The three equivalent protons of the methyl group are expected to appear as a doublet, resulting from coupling to the single adjacent methine proton.

Sulfonamide Protons (NH₂): The two protons of the primary sulfonamide group typically appear as a broad singlet. rsc.org The chemical shift of this peak can be variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The coupling constants (J values) provide valuable structural information. The two-bond H-F coupling (²JHF) is typically large, while the three-bond H-H coupling (³JHH) falls within the expected range for acyclic systems. ubc.calibretexts.org

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on typical ranges for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
-CHF-5.0 – 6.0Doublet of Quartets (dq)²JHF ≈ 45–55 Hz; ³JHH ≈ 7 Hz
-CH₃1.8 – 2.2Doublet (d)³JHH ≈ 7 Hz
-SO₂NH₂Variable (e.g., 5.0-7.0)Broad Singlet (br s)N/A

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound, two signals are expected, corresponding to the two carbon atoms in the ethyl chain. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling. cas.cn

Methine Carbon (-CHF-): This carbon is directly bonded to the fluorine atom and is therefore subject to a large one-bond coupling constant (¹JCF), which splits its signal into a doublet. Its chemical shift is significantly downfield due to the electronegativity of the attached fluorine and sulfur atoms.

Methyl Carbon (-CH₃-): This carbon appears further upfield. It may also exhibit a smaller two-bond coupling to the fluorine atom (²JCF), which would split the signal into a doublet.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on typical ranges for similar structural motifs.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (Hz)
-CHF-80 – 100Doublet (d)¹JCF ≈ 160–250 Hz
-CH₃15 – 25Doublet (d)²JCF ≈ 15–25 Hz

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. numberanalytics.com Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clean spectra with a wide range of chemical shifts, making it exceptionally useful for identifying fluorinated compounds. wikipedia.org For this compound, a single resonance is expected.

The chemical shift for a fluorine atom in a secondary fluoroalkane typically falls within a characteristic range. ucsb.edu The signal's multiplicity is determined by coupling to nearby protons. In this case, the fluorine nucleus couples with the geminal methine proton (²JHF) and the three vicinal methyl protons (³JHF), resulting in a doublet of quartets (dq). These coupling constants are diagnostic for confirming the local environment of the fluorine atom. wikipedia.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, a cross-peak would be observed between the methine (CHF) proton and the methyl (CH₃) protons, confirming their vicinal relationship.

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the CHF proton signal and the CHF carbon signal, and another between the CH₃ proton signals and the CH₃ carbon signal.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It can be used to confirm the connectivity of the entire carbon skeleton. For example, correlations would be expected from the CH₃ protons to the CHF carbon, and from the CHF proton to the CH₃ carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Sulfonamide and Fluoroalkyl Group Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.netresearchgate.net For this compound, the key vibrational bands are associated with the sulfonamide group and the fluoroalkyl moiety. rsc.orgaip.org

The sulfonamide group gives rise to several strong and characteristic IR bands:

SO₂ Stretching: Two prominent bands are observed for the sulfonyl group: an asymmetric stretching vibration (νas(SO₂)) and a symmetric stretching vibration (νs(SO₂)).

N-H Stretching: For a primary sulfonamide (-SO₂NH₂), two distinct N-H stretching bands are typically present in the high-frequency region of the spectrum. rsc.org

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond occurs at a lower frequency. rsc.org

The fluoroalkyl group also has characteristic vibrations, most notably the C-F stretch. The position of this band can be influenced by the substitution pattern. aip.org

Table 3: Characteristic Vibrational Frequencies for this compound Values are typical ranges for the specified functional groups.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity (IR)
Asymmetric N-H Stretch-NH₂3350 – 3450Medium-Strong
Symmetric N-H Stretch-NH₂3250 – 3350Medium-Strong
Asymmetric SO₂ Stretch-SO₂-1310 – 1350Strong
Symmetric SO₂ Stretch-SO₂-1140 – 1160Strong
C-F Stretch-CHF-1000 – 1100Strong
S-N Stretch-SO₂N-895 – 915Medium

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns. rsc.orgbingol.edu.tr

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula (C₂H₆FNO₂S for this compound), which is a critical step in structure confirmation.

Fragmentation Pathway Analysis , typically studied using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺. The resulting fragment ions are characteristic of the molecule's structure. For sulfonamides, several fragmentation pathways are well-established: benthamdirect.comnih.govresearchgate.net

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a [C₂H₄FSO₂]⁺ ion. rsc.org

Cleavage of the C-S bond: This pathway is also prevalent and would result in the loss of the sulfonylamine moiety, producing a [CH₃CHF]⁺ fragment.

Loss of SO₂: The neutral loss of sulfur dioxide (SO₂, 64 Da) is a characteristic fragmentation, often involving a rearrangement, that is frequently observed in the mass spectra of sulfonamides. nih.gov

Other fragmentations: Other potential fragmentation pathways include the loss of ammonia (B1221849) or the amino group and rearrangements like the McLafferty rearrangement, although the latter is less common for this specific structure. libretexts.org

The analysis of these characteristic fragments allows for the confident identification of the sulfonamide structure and differentiation from isomeric compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules. For sulfonamide derivatives, the absorption bands observed in the UV-Vis spectrum correspond to transitions of electrons in aromatic rings and other chromophoric groups. The position, intensity, and shape of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.netresearchgate.net

In a study of various sulfonamide derivatives, UV-Vis spectra were recorded to confirm their structural features. researchgate.net For instance, newly synthesized sulfonamides were characterized by their absorption spectra on a PGT90+ UV-Vis spectrophotometer. researchgate.nethilarispublisher.com The UV-Vis spectra of sulfamonomethoxine (B1681783) and sulfadiazine (B1682646) have been analyzed over a range of 190 to 400 nm in different solvents to determine their pKa values. researchgate.net The electronic absorption spectra of many quinoline (B57606) derivatives containing a sulfonamide moiety show absorbance in the range of 280 to 510 nm. researchgate.net

The solvatochromic effects on fluoresceine and its derivatives, which can be analogous to the chromophoric systems in some sulfonamide derivatives, have been studied in various solvents, demonstrating that the type of solvent can significantly alter the absorption bands. researchgate.net For newly synthesized triazene (B1217601) derivatives of sulfonamides, maximum absorption bands were detected between 352-389 nm. jrespharm.com This indicates that the electronic transitions are highly dependent on the specific substituents attached to the sulfonamide core.

X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Structures

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the symmetry of its contents, which is described by its space group.

For instance, the crystal structure of N-ethyl-perfluorooctane-1-sulfonamide was determined, providing insights into the packing of perfluorinated chains. nih.gov In another example, the crystal structure of N,N-diethyl-perfluorooctane-1-sulfonamide was found to be monoclinic with the space group P2₁/c. nih.gov Its unit cell parameters were determined as a = 7.3103(7) Å, b = 6.4514(6) Å, c = 39.904(4) Å, and β = 95.089(5)°. nih.gov

A study on N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide revealed that it crystallizes in the monoclinic space group P2₁/n with the following unit cell dimensions: a = 10.7639(7) Å, b = 5.2066(4) Å, c = 19.532(1) Å, and β = 91.748(4)°. beilstein-journals.org The table below presents the crystallographic data for this compound.

Parameter Value
Compound N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide
Formula C₉H₁₁FN₂O₄S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.7639(7)
b (Å) 5.2066(4)
c (Å) 19.532(1)
α (°) ** 90
β (°) 91.748(4)
γ (°) 90
Volume (ų) 1094.1(1)
Z 4
Calculated Density (g·cm⁻³) **1.592
Data sourced from Löser et al. (2013). beilstein-journals.org

Detailed analysis of crystal structures provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry and electronic structure. In sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. researchgate.net

For N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide, the S–N bond length was found to be 1.639(1) Å, which is consistent with the average value for sulfonamides. beilstein-journals.org The nitrogen atom in sulfonamides tends to be pyramidalized, a feature also observed in the crystal structure of this compound. beilstein-journals.org In a study of 4-methyl-N-propylbenzenesulfonamide, the S=O bond lengths ranged from 1.428(2) to 1.441(2) Å, the S—C bond was 1.766(3) Å, and the S—N bond lengths were 1.618(2) and 1.622(3) Å. nih.gov The O—S—O bond angles were approximately 119°, and the N—S—C bond angles were around 107-108°. nih.gov

The table below summarizes selected bond lengths and angles for a representative sulfonamide derivative.

Compound Bond/Angle Value
4-methyl-N-propylbenzenesulfonamideS=O1.428(2) - 1.441(2) Å
S—N1.618(2) - 1.622(3) Å
S—C1.766(3) Å
O—S—O118.26(13) - 119.49(13) °
N—S—C106.86(13) - 108.27(13) °
Data sourced from Mnyakeni et al. (2016). nih.gov

Torsion angles are critical for defining the conformation of the molecule. For example, in 4-methyl-N-propylbenzenesulfonamide, the orientation of the propyl group relative to the toluene (B28343) moiety is described as gauche. nih.gov

The sulfonyl (SO₂) and amino (NH) groups in sulfonamides are excellent hydrogen bond acceptors and donors, respectively. researchgate.netnih.gov This leads to the formation of extensive hydrogen-bonding networks that dictate the supramolecular assembly in the solid state. researchgate.netnih.gov Common hydrogen bond motifs in sulfonamides include dimers and chains. acs.orgnih.gov

In the crystal structure of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide, the sulfonamide NH group acts as a hydrogen-bond donor to a sulfonyl oxygen atom of a neighboring molecule, with an N–H···O angle of 142(2)°. beilstein-journals.org A weaker N–H···F interaction with another adjacent molecule is also observed. beilstein-journals.org In aromatic sulfonamides containing fluorine, interactions such as CH/F are also important in building the two-dimensional layers. acs.org

The study of 39 different sulfonamide crystal structures revealed that amido protons have a preference for bonding to amidine nitrogens, while amino protons prefer to bond to sulfonyl oxygens, often forming a characteristic chain motif. nih.gov The introduction of different substituents can significantly alter these hydrogen-bonding patterns. researchgate.netnih.gov For example, the crystal packing of some sulfonamide receptors is driven by hydrogen bonds between the pyridine (B92270) nitrogen and sulfonamide hydrogens of an adjacent molecule. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized derivatives and confirming their purity. researchgate.nethilarispublisher.comscirp.org

In the synthesis of novel sulfonamide derivatives, elemental analysis is routinely performed alongside spectroscopic methods like FT-IR, NMR, and mass spectrometry to provide a complete structural elucidation. researchgate.nethilarispublisher.comscirp.org For example, in the characterization of a series of novel sulfonamide derivatives, the experimentally determined percentages of C, H, and N were found to be in full agreement with the suggested molecular structures. jrespharm.com Similarly, for silsesquioxane-containing sulfonamides, the calculated and found elemental analysis values for C, H, N, and S were closely matched, confirming the successful synthesis. acs.org

The table below shows representative elemental analysis data for a synthesized sulfonamide derivative.

Compound Element Calculated (%) Found (%)
C₃₇H₇₄FNO₁₄SSi₈C43.0342.98
H7.227.16
N1.361.40
S3.103.12
Data for a fluorinated sulfonamide silsesquioxane derivative, sourced from Dudziec et al. (2025). acs.org

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of compounds, study decomposition processes, and identify the presence of solvates. researchgate.netacs.orgmit.edu

For fluorinated sulfonamide derivatives, TGA provides valuable information about their degradation temperatures. A study on fluorinated polysulfonamide-based polymer electrolytes showed a significant weight loss starting at 385 °C, with a sharp peak in the derivative TGA curve at 449 °C, indicating the onset of thermal degradation of the polymer. rsc.org

In another study on S-substituted fluorinated aryl sulfonamide-tagged (S-FAST) anions designed for battery applications, TGA was used to assess the thermal stability of the corresponding solvate ionic liquids. acs.orgmit.edu The TGA curves for equimolar mixtures of the lithium salts of these anions with tetraglyme (B29129) (G4) showed that the onset of mass loss for the solvent was significantly suppressed in the mixtures. acs.org For example, the temperature for a 5% mass loss increased from 124 °C for pure G4 to 172 °C for one of the S-FAST mixtures, demonstrating the formation of a thermally stable solvate ionic liquid. researchgate.net

The table below presents the thermal decomposition data for a representative fluorinated polymer electrolyte.

Material Onset of Degradation (°C) Peak Degradation Temperature (°C)
Lithiated fluorinated polysulfonamide385449
Data sourced from Gallas et al. (2018). rsc.org

Computational Chemistry and Theoretical Insights into 1 Fluoroethane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 1-fluoroethane-1-sulfonamide (B6223468). These computational methods allow for the detailed exploration of molecular characteristics that can be challenging to determine experimentally.

Geometry Optimization and Electronic Structure Determination (e.g., HOMO-LUMO Analysis)

Geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve calculating the potential energy of various atomic arrangements and identifying the structure with the minimum energy. This optimized geometry provides the foundation for all other computational analyses.

Once the geometry is optimized, the electronic structure can be investigated. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These frontier orbitals are crucial in determining a molecule's reactivity. libretexts.orgresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgschrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. schrodinger.comyoutube.com A smaller gap generally suggests higher reactivity. researchgate.net

In the context of this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the lone pairs of the oxygen and nitrogen atoms of the sulfonamide group. Conversely, the LUMO would be associated with the more electrophilic regions, influenced by the strongly electronegative fluorine and oxygen atoms. The presence of the fluorine atom is anticipated to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-9.5
LUMO-1.2
HOMO-LUMO Gap8.3

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations, such as those using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)). researchgate.netnih.gov

Prediction of Spectroscopic Signatures: Vibrational Frequencies and NMR Chemical Shifts

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds.

Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can determine the vibrational modes of this compound, which correspond to the absorption bands observed in an infrared (IR) spectrum. rsc.org Key predicted vibrational frequencies would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. rsc.org

S=O stretching (asymmetric and symmetric): Strong bands expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org

C-F stretching: A strong absorption band is expected in the region of 1100-1000 cm⁻¹.

S-N stretching: Usually found in the 900-850 cm⁻¹ region. rsc.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. oregonstate.edubiophysics.org The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. oregonstate.edu

For this compound:

¹H NMR: The protons on the carbon adjacent to the fluorine atom (α-protons) would be expected to show a significant downfield shift due to the electronegativity of fluorine. The N-H protons of the sulfonamide group would also appear as a distinct signal. oregonstate.edu

¹³C NMR: The carbon atom bonded to fluorine would exhibit a large chemical shift and would be split into a doublet due to C-F coupling.

¹⁹F NMR: This would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aliphatic chain. biophysics.org The coupling between the fluorine and the adjacent protons would provide further structural information.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRν(N-H)~3400 cm⁻¹
IRν(S=O) asym~1330 cm⁻¹
IRν(S=O) sym~1150 cm⁻¹
IRν(C-F)~1050 cm⁻¹
¹H NMRδ(CH)~4.5-5.5 ppm
¹³C NMRδ(CF)~80-90 ppm
¹⁹F NMRδ(F)~ -200 to -220 ppm

Note: These are estimated values and the actual experimental values may vary. The predictions would be refined by using appropriate computational models and considering solvent effects.

Thermochemical Calculations: Enthalpies of Formation and Reaction Energies

Thermochemical properties, such as the enthalpy of formation (ΔHf°), can be calculated using high-level ab initio methods like the G2 or G4 composite methods. acs.org The enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this would be calculated based on the energies of C(graphite), H₂(g), F₂(g), N₂(g), O₂(g), and S(rhombic).

These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. acs.org This approach helps to cancel out systematic errors in the calculations, leading to more accurate results.

Reaction energies for processes involving this compound, such as deprotonation or reaction with other species, can also be computed. This provides valuable information about the thermodynamics and feasibility of potential reactions. For instance, calculating the energy change for the deprotonation of the sulfonamide N-H would be directly related to its acidity.

Conformational Analysis and Potential Energy Surfaces (e.g., Rotation around S-N and C-S Bonds)

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orgtaylorfrancis.com For this compound, the key rotational barriers are around the S-N and C-S bonds.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. sydney.edu.aulibretexts.orglibretexts.org By calculating the energy at various dihedral angles for the S-N and C-S bonds, a one-dimensional PES can be constructed for each rotation. These surfaces reveal the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. libretexts.org

Rotation around the S-N bond: The rotation around the S-N bond will be influenced by steric interactions between the substituents on the nitrogen and the oxygen atoms of the sulfonyl group. The lone pair on the nitrogen will also play a role in determining the preferred conformation.

Rotation around the C-S bond: The rotation around the C-S bond will be influenced by the interaction between the fluoroethyl group and the sulfonyl group. The gauche effect, a stereoelectronic effect that describes the tendency of certain groups to adopt a gauche conformation, may be significant here due to the presence of the electronegative fluorine atom. nih.gov

Computational studies on similar sulfonamides have shown that conformational preferences can significantly impact biological activity. nih.gov Therefore, understanding the conformational landscape of this compound is crucial for predicting its interactions with biological targets.

Analysis of Electronic Effects of Fluorine Substitution on Sulfonamide Reactivity

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties and reactivity. tandfonline.comresearchgate.net This is due to the high electronegativity of fluorine, which exerts a strong electron-withdrawing inductive effect. tandfonline.com

Influence on Acidity (pKa) and Basicity of the Sulfonamide Moiety

The acidity of the sulfonamide proton (N-H) is a critical parameter that influences its biological activity and pharmacokinetic properties. The pKa is a measure of this acidity. The presence of the electron-withdrawing fluoroethyl group is expected to significantly increase the acidity of the sulfonamide proton compared to a non-fluorinated analogue like ethanesulfonamide. cas.cncore.ac.uk

The inductive effect of the fluorine atom pulls electron density away from the sulfonamide group, stabilizing the resulting conjugate base (anion) after deprotonation. This stabilization makes the proton more easily removed, resulting in a lower pKa value (stronger acid). Studies on other fluorinated sulfonamides have demonstrated a linear increase in acidity with the number of fluorine atoms. cas.cn

Conversely, the basicity of the nitrogen and oxygen atoms in the sulfonamide group will be reduced by the electron-withdrawing effect of the fluoroethyl group. tandfonline.comsci-hub.se This is because the lone pairs on these atoms are less available for protonation.

Computational methods can be used to predict the pKa of this compound. rsc.org This is often done using thermodynamic cycles that involve calculating the Gibbs free energy of deprotonation in the gas phase and then applying a solvation model to account for the effects of the solvent.

Impact on Nucleophilic Character and Electrophilic Activation

The introduction of a fluorine atom at the α-position of the ethane-1-sulfonamide backbone significantly influences its electronic properties, thereby modulating its nucleophilic and electrophilic characteristics. The high electronegativity of fluorine creates a dipole moment in the C-F bond, leading to a partial positive charge on the adjacent carbon atom and a partial negative charge on the fluorine atom. libretexts.org This inductive effect can decrease the nucleophilicity of the sulfonamide nitrogen, as the electron-withdrawing nature of the α-fluoro group reduces the electron density available on the nitrogen atom for donation to an electrophile.

Conversely, this same inductive effect enhances the electrophilicity of the molecule. The electron-withdrawing fluorine atom can activate the molecule for nucleophilic attack at the sulfur atom or the α-carbon. cas.cn Attaching a removable activation group, such as a phenylsulfonyl group, to a fluorinated carbanion has been shown to be an important strategy for improving its reactivity. cas.cn In the context of nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups on an aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com While this compound is not aromatic, the principle of electrophilic activation by electron-withdrawing substituents is analogous.

Theoretical studies on similar fluorinated compounds and sulfonamides provide further insights. For instance, in SNAr reactions of amines with 1-fluoro-2,4-dinitrobenzene, hydrogen bonding effects along the reaction coordinate promote the activation of both the electrophile and the nucleophile. rsc.org Computational analysis of the reaction between alkenes and sulfonamides has shown that the reaction can proceed through the formation of N-iodinated sulfonamide intermediates, which are highly reactive. mdpi.com The reactivity of these intermediates is influenced by the nature of the substituents on the sulfonamide.

The interplay between the nucleophilic and electrophilic character of this compound is crucial for its reactivity profile. While the fluorine atom diminishes the nucleophilic strength of the amine, it concurrently renders other parts of the molecule more susceptible to nucleophilic attack, a duality that governs its role in chemical transformations.

PropertyImpact of α-FluorineTheoretical Basis
Nucleophilic Character DecreasedThe high electronegativity of fluorine reduces electron density on the sulfonamide nitrogen through inductive effects.
Electrophilic Activation IncreasedThe electron-withdrawing nature of fluorine enhances the susceptibility of the sulfur and α-carbon atoms to nucleophilic attack. cas.cn

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular forces involving this compound are critical in determining its physical properties and how it interacts with other molecules. These interactions are primarily electrostatic, arising from attractions between positive and negative charges. harvard.edu

Hydrogen bonding is a significant intermolecular force in this compound. The sulfonamide group itself is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.govresearchgate.net Studies on various sulfonamides have revealed that the amido protons often participate in hydrogen bonding. nih.gov The sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.net

In the solid state, sulfonamides frequently form hydrogen-bonded networks. nih.gov For instance, they can form chains or more complex patterns. nih.gov The presence of the fluorine atom introduces the possibility of weaker C-F...H hydrogen bonds. While there is some debate about the strength and significance of fluorine as a hydrogen bond acceptor in solution, crystal structure analyses have shown instances of such interactions. rsc.org The geometry of the interaction and the electronic environment influence the strength of these bonds. rsc.org

Computational studies on related sulfonamides have been used to analyze and predict hydrogen bonding patterns. nih.gov These studies help in understanding the stability of different crystalline forms (polymorphs) and their supramolecular structures. nih.gov

Hydrogen Bond TypeDonorAcceptorSignificance
N-H...O Sulfonamide N-HSulfonyl Oxygen (S=O)Primary interaction driving self-assembly in sulfonamides. nih.govresearchgate.net
C-F...H C-H bondsFluorine atomWeaker interaction, contributes to the overall crystal packing. rsc.org

Beyond conventional hydrogen bonds, weaker non-covalent interactions also play a role in the molecular assembly of this compound. These interactions, while individually less energetic, can collectively contribute significantly to the stability of molecular aggregates. nih.gov

Halogen Bonding: Although fluorine is the most electronegative element, it can participate in halogen bonding, where it acts as an electrophilic "cap" on the halogen atom and interacts with a nucleophile. However, for fluorine, this interaction is generally very weak.

The combination of strong hydrogen bonds and weaker non-covalent interactions dictates the supramolecular architecture of this compound, influencing its solubility, melting point, and crystal structure.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms that are otherwise difficult to study experimentally. sumitomo-chem.co.jp For reactions involving sulfonamides, theoretical calculations can provide detailed insights into transition states, intermediates, and reaction pathways. sioc-journal.cn

For example, a theoretical analysis of the oxidative sulfamidation of alkenes with sulfonamides helped to explain the different reactivities of fluorinated and non-fluorinated sulfonamides. mdpi.com Such studies can model the formation of reactive intermediates, like N-iodinated sulfonamides, and rationalize the observed regioselectivity of the reaction. mdpi.com

In the context of this compound, computational studies could be employed to:

Model Reaction Pathways: To map out the energy profile of reactions where it acts as either a nucleophile or an electrophile.

Characterize Transition States: To understand the geometry and energetics of the highest energy point along the reaction coordinate, which determines the reaction rate.

Investigate the Role of Catalysts: To see how a catalyst might interact with this compound to lower the activation energy of a reaction.

While specific computational studies on the reaction mechanisms of this compound are not widely available in the provided search results, the methodologies have been extensively applied to similar sulfonamide systems, demonstrating their utility in predicting and understanding chemical reactivity. mdpi.comsioc-journal.cntandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Gas Phase

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of the dynamic behavior of molecules like this compound in different environments, such as in solution or in the gas phase.

In Solution: MD simulations can provide insights into:

Solvation: How solvent molecules arrange themselves around the this compound molecule and the energetics of this process.

Conformational Dynamics: The different shapes (conformations) the molecule can adopt and the transitions between them.

Aggregation: How multiple molecules of this compound might interact and aggregate in solution. nih.gov This is particularly relevant for understanding self-assembly.

Studies on other sulfonamides have used MD simulations to investigate their interactions with biological macromolecules, such as enzymes, providing information on binding affinities and the specific residues involved in the interaction. peerj.comnih.govrsc.org

In the Gas Phase: Gas-phase simulations can reveal:

Intramolecular Dynamics: The vibrational and rotational motions of an isolated molecule.

Clustering: The formation of small clusters of molecules and the intermolecular forces that hold them together.

While specific MD simulation studies for this compound are not detailed in the provided results, the application of this technique to related perfluorinated and sulfonamide compounds demonstrates its potential for understanding the dynamic behavior of this molecule at an atomic level. nih.govpeerj.com

Chemical Reactivity and Transformation Pathways of 1 Fluoroethane 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group is a primary site of reactivity, largely due to the acidity of its protons and its nucleophilic character upon deprotonation.

The sulfonamide nitrogen can undergo various reactions to introduce new functional groups, significantly altering the molecule's properties.

N-Alkylation: The nitrogen atom can be alkylated using different reagents and conditions. Thermal conditions with trichloroacetimidates have been shown to alkylate unsubstituted sulfonamides. nih.govnih.gov This method avoids the need for an external acid, base, or metal catalyst. nih.govnih.gov However, sterically hindered or N-substituted sulfonamides may show lower reactivity. nih.gov Another approach involves a "borrowing hydrogen" strategy using manganese or ruthenium catalysts to alkylate sulfonamides with alcohols. organic-chemistry.org Novel sulfonamide nih.govcatenanes have also been functionalized through the alkylation of their sulfonamide components. rsc.org

N-Acylation: N-acylsulfonamides are a significant class of compounds, often used as bioisosteres for carboxylic acids in medicinal chemistry. researchgate.netnih.gov The acylation of sulfonamides can be achieved efficiently using acylating agents like carboxylic acid chlorides and anhydrides. researchgate.net The reaction can be catalyzed by heterogeneous catalysts, such as P2O5/SiO2, and can be performed in solvents like CH2Cl2 or under solvent-free conditions. researchgate.net

N-Functionalization: Beyond simple alkyl and acyl groups, other functionalities can be introduced at the nitrogen center. For instance, perfluoroalkanesulfonyl fluorides can be reacted with amines to create N-functionalized perfluoroalkanesulfonamides, which can be further modified to introduce groups like thiocyanates or even a second sulfonamide functionality. researchgate.net

Interactive Table: Summary of N-Functionalization Reactions for Sulfonamides

Reaction Type Reagents/Catalysts Conditions Product Type
N-Alkylation Trichloroacetimidates Refluxing toluene (B28343), no additives N-Alkyl sulfonamides
N-Alkylation Alcohols, Mn(I) or Ru(II) catalysts "Borrowing Hydrogen" conditions N-Alkyl sulfonamides
N-Acylation Carboxylic acid chlorides/anhydrides, P2O5/SiO2 CH2Cl2 or solvent-free N-Acyl sulfonamides
N-Functionalization 2-chloroethylamine hydrochloride, KSCN, SO2Cl2, NH3 Multi-step synthesis N-(functionalized) sulfonamides

The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry and materials science. nih.gov These derivatives are commonly prepared by reacting primary or secondary amines with sulfonyl chlorides. organic-chemistry.org The coupling of dansyl chloride with various aromatic amines is another effective method for producing N-substituted sulfonamides under mild conditions. nih.gov The resulting derivatives exhibit a wide range of biological activities and physicochemical properties, which can be fine-tuned by strategic selection of the substituent. nih.gov

Reactions Involving the Fluoroethyl Carbon Chain

The fluoroethyl group presents a different set of reactivity challenges and opportunities, primarily centered on the activation of C-H and C-F bonds.

Site-selective functionalization of aliphatic chains is a significant challenge in organic synthesis. For the fluoroethyl group in 1-fluoroethane-1-sulfonamide (B6223468), the reactivity of the C-H bonds is influenced by the strong electron-withdrawing effects of both the adjacent fluorine atom and the sulfonamide group. This activation could potentially facilitate reactions like C-H amination or other functionalizations. While direct examples for this compound are not prevalent, general methods for site-selective C-H functionalization are an active area of research. nih.govresearchgate.net For instance, palladium-catalyzed protocols have been developed for the site-selective introduction of sulfonyl groups onto aromatic rings via C-H activation, demonstrating the potential for such targeted transformations. nih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally stable and generally unreactive. Transformations involving the cleavage of the C-F bond, such as substitution or elimination, are typically challenging and require harsh conditions or specialized reagents. Nucleophilic substitution of the fluorine atom is difficult due to the bond strength and the poor leaving group ability of the fluoride (B91410) ion. Elimination reactions to form a vinylsulfonamide would similarly require strong bases and forcing conditions. Research into C-F bond activation is ongoing, but it remains a formidable synthetic hurdle.

Acid-Base Properties and Anion/Cation Chemistry

The sulfonamide functional group confers distinct acid-base properties to the molecule.

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows the molecule to be deprotonated by bases to form a stable sulfonamidate anion. researchgate.net This deprotonation is a key step in many of its reactions, as the resulting anion is a potent nucleophile for reactions like alkylation and acylation. The presence of the electronegative fluorine atom on the alpha-carbon is expected to further increase the acidity of the N-H proton through an inductive effect. Sulfonamides can act as hydrogen-bond donors and, in their anionic form, as acceptors, which is critical for their biological activity and use as chemosensors. researchgate.net

The chemistry of this compound can involve both its anionic and cationic forms.

Anion Chemistry: As mentioned, the deprotonated sulfonamidate is the key reactive intermediate in many functionalization reactions. It can also form stable salts. The interaction of sulfonamides with basic anions, particularly fluoride, has been studied, showing that deprotonation can lead to significant changes in spectroscopic properties. researchgate.net

Cation Chemistry: While less common, the sulfonamide group can be protonated under strongly acidic conditions. More relevant is the potential for the molecule to be analyzed via techniques that involve the formation of cations. nih.gov In microemulsion electrokinetic chromatography, for example, sulfonamides can be analyzed by successive anion- and cation-selective injection, indicating they can exist and be manipulated in both charged states depending on the pH of the medium. nih.gov

Electrophilic and Nucleophilic Reactions of the Sulfur Center

The sulfur atom in this compound is at the +6 oxidation state, rendering it highly electrophilic. This electrophilicity is further enhanced by the presence of two oxygen atoms and the nitrogen atom of the sulfonamide group, as well as the electron-withdrawing 1-fluoroethyl group. Consequently, the sulfur center is susceptible to attack by nucleophiles.

Nucleophilic substitution at the sulfonyl sulfur is a common reaction pathway for sulfonamides. These reactions generally proceed via a concerted SN2-type displacement or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate. nih.gov The stereochemical outcome of such reactions at a chiral sulfur center typically occurs with inversion of configuration. nih.gov

Common nucleophiles that can react with the sulfur center of sulfonamides include hydroxides, alkoxides, and amines. The reaction of a sulfonamide with a strong base, such as an organolithium reagent, can lead to deprotonation at the nitrogen or the α-carbon, depending on the substrate and reaction conditions. However, nucleophilic attack at the sulfur can also occur, leading to the displacement of the amino group.

The reactivity of the sulfur center in this compound is influenced by the 1-fluoroethyl group. The strong electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the sulfur atom, potentially making it more reactive towards nucleophiles compared to its non-fluorinated analog.

While the sulfur center is primarily electrophilic, the sulfonamide group as a whole can participate in reactions where it acts as a nucleophile, for instance, in N-alkylation or N-arylation reactions. organic-chemistry.org However, direct electrophilic attack at the sulfur atom is uncommon due to its high oxidation state and the presence of electron-rich oxygen atoms.

Below is a table summarizing potential nucleophilic reactions at the sulfur center of a generic alkanesulfonamide, which can be extrapolated to this compound.

Reaction Type Nucleophile Typical Products General Conditions
HydrolysisH₂O / OH⁻Alkanesulfonic acidAcidic or basic conditions, heat
AlcoholysisROH / RO⁻Alkanesulfonate esterBasic conditions
AminolysisR'₂NHN,N-Disubstituted alkanesulfonamideHeat, may require a catalyst

Oxidation and Reduction Chemistry of the Sulfonamide Group

The sulfonamide functional group is generally robust and resistant to both oxidation and reduction. However, under specific conditions, transformations involving the sulfonamide moiety can be achieved.

Oxidation:

The oxidation of sulfonamides can proceed via several pathways, depending on the oxidant and the substrate. For N-alkylsulfonamides, oxidation can lead to the formation of N-sulfonylimines. researchgate.netresearchgate.net This transformation typically involves the oxidation of the C-H bond adjacent to the nitrogen atom. A variety of oxidizing agents, including hypervalent iodine reagents and systems based on N-hydroxyphthalimide (NHPI), have been employed for this purpose. researchgate.netresearchgate.net

Electrochemical oxidation of sulfonamides can also lead to C-N bond cleavage. acs.org Under anodic oxidation, N,N-disubstituted sulfonamides can undergo cleavage of the N-C(sp²) or N-C(sp³) bonds. acs.org For this compound, oxidation might be challenging due to the electron-withdrawing fluorine atom, which can deactivate the adjacent C-H bond towards oxidation.

Reduction:

The reduction of sulfonamides is a challenging transformation that typically requires harsh reducing agents. The strong S-N and S-C bonds are difficult to cleave. Common methods for the reduction of sulfonamides involve the use of dissolving metal reductions (e.g., Na/NH₃) or reducing agents like lithium aluminum hydride (LiAlH₄), often in the presence of a catalyst.

Successful reduction of sulfonamides typically cleaves the S-N bond, yielding the corresponding amine and a reduced sulfur species. For example, the reduction of an N-alkylsulfonamide can produce the corresponding alkylamine. Reductive cleavage of the C-S bond in aromatic sulfonamides has also been reported using reagents like magnesium in methanol. nih.gov

In the context of this compound, reduction would likely lead to the formation of ethylamine and a reduced sulfur species upon S-N bond cleavage. The presence of the fluorine atom might influence the reaction, but specific data on the reduction of α-fluoroalkanesulfonamides is limited.

The following table summarizes general oxidation and reduction reactions of sulfonamides.

Transformation Reagent(s) Typical Products General Conditions
Oxidation to N-sulfonyliminePhI(OAc)₂ / I₂, TEMPO, NHPIN-SulfonylimineMild, often catalytic conditions
Reductive N-S cleavageLiAlH₄, Na/NH₃, SmI₂Amine, Thiol/Sulfinic acidStrong reducing conditions, often harsh
Reductive C-S cleavageMg/MeOHAmine, Desulfonylated areneFor aromatic sulfonamides

Advanced Synthetic Utility and Emerging Applications of 1 Fluoroethane 1 Sulfonamide and Fluorosulfonamide Scaffolds

Role as a Chemical Building Block in Complex Molecule Synthesis

The fluorosulfonamide moiety is increasingly recognized as a key structural motif and a versatile building block for constructing complex organic molecules. Its incorporation can significantly enhance pharmacological properties, making it a valuable component in drug discovery. researchgate.net Sulfonamides, in general, are crucial components in a variety of small-molecule drugs used to treat conditions ranging from bacterial infections to cancer. york.ac.uk The addition of fluorine to the sulfonamide scaffold can further modulate these activities.

The synthesis of novel dipeptide sulfonamide conjugates, for example, has been achieved through facile acylation reactions. nih.gov While this study focused on homosulfanilamide, the principles can be extended to fluorinated analogues. By using fluoroalkanesulfonamides as core structures, chemists can access novel peptide-based molecules. The incorporation of a sulfonimidamide (SIA) functional group, a close relative of the sulfonamide, into a peptide backbone could increase stability and provide access to new chemical spaces. researchgate.net The synthesis of SIA-based amino acid building blocks provides a pathway for their incorporation into larger, more complex molecules like peptidomimetics. researchgate.net

The utility of these scaffolds is not limited to medicinal chemistry. The development of cascade reactions to create macrocyclic sulfonamides highlights their importance in constructing complex architectures from simpler precursors. york.ac.uk These methods allow for the efficient creation of previously inaccessible molecular families, opening the door for their exploration in various fields. york.ac.uk

Table 1: Examples of Complex Molecule Synthesis Involving Sulfonamide Scaffolds

Precursor Type Reaction Type Product Class Potential Application Reference
Homosulfanilamide Acylation / DCC Coupling Dipeptide Sulfonamides Carbonic Anhydrase Inhibitors nih.gov
Protected Sulfonamides One-pot SIA formation SIA-based Amino Acids Peptidomimetics, Protease Inhibitors researchgate.net

Development of New Synthetic Methodologies Featuring Fluoroalkanesulfonamides

The growing importance of fluoroalkanesulfonamides has spurred the development of new and efficient synthetic methods for their preparation. researchgate.net Traditional methods often involve the reaction of a sulfonyl chloride with an amine. nih.govorganic-chemistry.org However, recent research has focused on more direct and versatile approaches.

One significant area of development is the direct introduction of fluorinated groups. Electrophilic fluorination has emerged as a powerful strategy. For instance, α-fluorosulfonamides can be synthesized through the electrophilic fluorination of β-sultams. This method provides a direct route to these valuable compounds. Stereoselective methods are particularly sought after, as the precise three-dimensional arrangement of atoms is often crucial for biological activity. researchgate.net

Radical fluorination represents another modern approach. Novel N‐fluoro‐N‐arylsulfonamides have been developed as radical fluorinating reagents, enabling the construction of C-F bonds, which is a key step in introducing fluorine into pharmaceuticals, agrochemicals, and materials. researchgate.net Furthermore, photoredox catalysis has been harnessed to achieve radical fluorosulfonamidation using pyridinium-based fluorosulfonamide reagents. These reagents facilitate a range of transformations, including the 1,2-difunctionalization of alkenes. acs.org

The development of synthetic methods is not limited to the formation of the fluoroalkanesulfonamide moiety itself but also includes its use in subsequent reactions. The unique reactivity conferred by the fluorine atom can be exploited in various organic transformations.

Table 2: Modern Synthetic Methodologies for Fluoroalkanesulfonamides

Methodology Reagent/Catalyst Key Transformation Advantage
Electrophilic Fluorination Selectfluor® C-H to C-F conversion Direct fluorination
Radical Fluorosulfonamidation Pyridinium-based reagents / Photoredox catalyst Alkene difunctionalization Mild conditions, broad scope
S-N Coupling from Sulfonic Acids Microwave irradiation R-SO3H to R-SO2NR'2 High yield, functional group tolerance

Applications in Advanced Organic Materials and Polymer Science

The unique properties of the C-F bond, such as its high strength and polarity, make fluorinated compounds highly attractive for applications in materials science. lew.ro While specific examples detailing the use of 1-Fluoroethane-1-sulfonamide (B6223468) as a monomer are not prevalent, the broader class of fluorosulfonamides holds significant potential for creating advanced organic materials and polymers.

Fluorinated polymers are known for their exceptional thermal stability, chemical inertness, and unique surface properties. The incorporation of fluorosulfonamide groups into a polymer structure can be used to modify these characteristics. For instance, they could be incorporated as functional modifiers to enhance the polymer's resistance to chemical degradation or to alter its dielectric properties for applications in electronics.

The polymerization of fluorinated monomers like 1-chloro-1-fluoroethylene (B1207965) demonstrates the production of homopolymers with increased toughness, molecular weight, and resistance to flow at elevated temperatures. google.com By analogy, monomers containing a fluoroalkanesulfonamide group could be designed and polymerized to create specialty polymers with tailored properties. These materials could find use as high-performance plastics, functional coatings, or membranes. The sulfonyl fluoride (B91410) group itself is a key functional handle in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for connecting molecular building blocks, which has significant implications for polymer and materials synthesis. dntb.gov.ua

Fundamental Studies on Fluorine's Influence on Molecular Structure and Reactivity

The substitution of hydrogen with fluorine, an element of highest electronegativity, profoundly impacts a molecule's structure and reactivity. samaterials.com In fluoroalkanesulfonamides, these effects are multifaceted and are the subject of fundamental chemical studies.

Influence on Molecular Structure: The fluorine atom is only slightly larger than a hydrogen atom, meaning it can be introduced into a molecule without causing significant steric hindrance. lew.ro However, its powerful electron-withdrawing nature causes significant changes in bond lengths, bond angles, and electron distribution. In a fluoroalkanesulfonamide, the C-F bond is exceptionally strong and polarized. This inductive effect propagates through the carbon backbone, influencing the properties of the adjacent sulfonamide group. For example, the acidity of the sulfonamide N-H proton is expected to increase compared to its non-fluorinated counterpart, which can affect its hydrogen bonding capabilities and receptor binding interactions. nih.govnih.gov

Influence on Reactivity: The electronic perturbations caused by fluorine dramatically alter chemical reactivity. The strong C-F bond is generally resistant to cleavage, imparting metabolic stability to molecules, a property highly valued in medicinal chemistry. researchgate.net However, the reactivity of other parts of the molecule can be enhanced or altered. For instance, theoretical studies comparing trifluoromethanesulfonamide (B151150) with non-fluorinated sulfonamides in oxidative sulfamidation reactions have shown significant differences in reaction pathways and product formation. mdpi.com The presence of the trifluoromethyl group strongly favors the formation of linear adducts over aziridines, a direct consequence of the electronic influence of the fluorine atoms. mdpi.com A difluoromethyl group attached to an imidazole (B134444) ring, for instance, is highly reactive towards basic hydrolysis, demonstrating that the presence of fluorine can activate a molecule towards certain reactions. researchgate.net These fundamental insights are crucial for predicting the behavior of fluoroalkanesulfonamides in chemical systems and for designing new reactions. acs.org

Table 3: Comparative Properties of Fluorinated vs. Non-Fluorinated Sulfonamides

Property Non-Fluorinated Sulfonamide (e.g., Ethanesulfonamide) Fluorinated Sulfonamide (e.g., this compound) Consequence of Fluorination
N-H Acidity (pKa) Higher (less acidic) Lower (more acidic) Altered hydrogen bonding and solubility
C-F Bond Strength N/A Very High Increased metabolic and thermal stability
Inductive Effect Weak (from alkyl group) Strong (-I effect) Modified reactivity at adjacent centers

| Reaction Pathway | May favor aziridination | May favor linear addition | Different product outcomes in synthesis |

Conclusion and Future Directions in 1 Fluoroethane 1 Sulfonamide Research

Synopsis of Key Findings and Contributions to Fluorine and Sulfonamide Chemistry

To date, dedicated research focusing exclusively on 1-Fluoroethane-1-sulfonamide (B6223468) is not widely available in peer-reviewed literature. Consequently, a synopsis of key findings is speculative and largely extrapolated from the well-established chemistries of related α-fluoroalkanesulfonamides and the broader classes of organofluorine compounds and sulfonamides.

The primary contribution of a molecule like this compound to fluorine chemistry would be in understanding the influence of a single fluorine atom at the α-position to a sulfonamide group. This substitution is known to impart significant changes in the electronic and steric properties of a molecule. The high electronegativity of fluorine can be expected to increase the acidity of the N-H protons of the sulfonamide group, potentially influencing its hydrogen bonding capabilities and reactivity.

In the realm of sulfonamide chemistry, the introduction of an α-fluoro substituent offers a strategic modification to modulate the physicochemical and biological properties of the parent sulfonamide. Sulfonamides are a cornerstone in medicinal chemistry, and fluoro-substitution is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. While the sulfonamide functional group is a crucial component in numerous therapeutic agents, the specific effects of an α-fluoroethyl group remain an area ripe for investigation.

Identification of Open Questions and Unexplored Research Avenues

The scarcity of data on this compound presents a multitude of open questions and unexplored research avenues:

Fundamental Physicochemical Properties: Basic data such as melting point, boiling point, solubility, and pKa are yet to be experimentally determined and reported. This foundational information is critical for any further study or application.

Conformational Analysis: The rotational barriers around the C-S and S-N bonds, influenced by the stereoelectronic effects of the α-fluorine atom, are unknown. Understanding the preferred conformations is essential for predicting its interactions with biological targets.

Spectroscopic Characterization: While theoretical predictions can be made, detailed experimental spectroscopic data (¹H, ¹³C, ¹⁹F, ¹⁵N NMR; IR; Mass Spectrometry) are needed for unambiguous characterization and to understand the electronic environment of the molecule.

Reactivity and Stability: The chemical reactivity of the C-F, C-S, S-N, and N-H bonds in this compound has not been systematically studied. Its stability under various conditions (pH, temperature, oxidative/reductive environments) is also an important unknown.

Biological Activity: There are no reports on the biological screening of this compound. Its potential as an antimicrobial, enzyme inhibitor, or other therapeutic agent is entirely unexplored.

Opportunities for Novel Synthetic Approaches and Derivatizations

The synthesis of this compound itself presents an opportunity for methodological development. While general methods for the synthesis of sulfonamides are well-established, typically involving the reaction of a sulfonyl chloride with an amine, the preparation of the requisite 1-fluoroethane-1-sulfonyl chloride precursor is not trivial.

Potential Synthetic Strategies:

PrecursorReagents and ConditionsProduct
1-Fluoroethane-1-sulfonyl chlorideAmmonia (B1221849) or an ammonia equivalentThis compound
1,1-DifluoroethaneSulfonating agent1-Fluoroethane-1-sulfonyl intermediate

Further derivatization of this compound could lead to a diverse library of novel compounds. The sulfonamide nitrogen can be alkylated, arylated, or acylated to generate N-substituted derivatives with potentially altered properties. The development of efficient and selective methods for these transformations would be a valuable contribution.

Potential for Broader Impact on Fundamental Organic Chemistry and Materials Science

The study of this compound and its derivatives holds the potential for a broader impact beyond its own specific properties.

Fundamental Organic Chemistry:

Understanding Stereoelectronic Effects: The interplay between the α-fluoro substituent and the sulfonamide group provides a model system to study fundamental stereoelectronic effects, such as the gauche effect and anomeric effects involving fluorine.

Reaction Mechanism Studies: Investigations into the synthesis and reactivity of this compound could provide new insights into reaction mechanisms involving organofluorine and organosulfur compounds.

Materials Science:

Polymer Chemistry: Sulfonamide-containing polymers are known for their interesting properties, including ion-exchange capabilities. Incorporating the 1-fluoroethyl moiety could lead to new fluorinated polymers with enhanced thermal stability, chemical resistance, and specific membrane properties.

Electrolyte Additives: The polarity and potential electrochemical stability of fluorinated sulfonamides could make them interesting candidates as additives in electrolytes for batteries and other electrochemical devices.

Q & A

Q. How do researchers assess the solubility and partitioning behavior of this compound in aqueous and organic phases?

  • Methodological Answer : Perform shake-flask experiments with octanol-water (logP measurements) or buffer solutions at varying pH (2–10). Use UV-Vis spectroscopy or LC-MS to quantify partitioning. Note that the sulfonamide group increases hydrophilicity, while the fluorine atom may enhance lipid membrane permeability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Conduct a risk assessment for fluorinated compounds, focusing on potential toxicity to aquatic life (OECD Guideline 201). Dispose of waste via halogen-specific protocols, such as neutralization with calcium hydroxide before incineration .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD) predict the reactivity of this compound in different solvent environments?

  • Methodological Answer : Use Density Functional Theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects can be modeled via COSMO-RS. Molecular Dynamics (MD) simulations (e.g., GROMACS) with explicit solvent molecules (water, DMSO) reveal conformational stability and solvation shells. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔG, pKa) for this compound across studies?

  • Methodological Answer : Standardize measurement conditions (ionic strength, temperature). Use differential scanning calorimetry (DSC) for ΔH and ΔS, and potentiometric titration for pKa. Cross-validate with ab initio calculations (e.g., Gaussian software). Publish raw data and error margins to facilitate meta-analysis .

Q. How does the fluorine atom in this compound influence its binding affinity to biological targets compared to non-fluorinated analogs?

  • Methodological Answer : Perform competitive binding assays (SPR, ITC) with proteins like carbonic anhydrase. Compare KdK_d values with ethanesulfonamide controls. Use X-ray crystallography to resolve fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds). Pair with QSAR models to quantify electronegativity effects .

Q. What advanced chromatographic techniques improve the separation and detection of this compound in complex matrices (e.g., environmental samples)?

  • Methodological Answer : Employ UPLC-MS/MS with a HILIC column for polar metabolites. Use isotope dilution (e.g., 13C^{13}\text{C}-labeled internal standards) to correct matrix effects. For environmental persistence studies, couple SPE (solid-phase extraction) with HRAM (high-resolution accurate mass) detection to achieve sub-ppb sensitivity .

Q. How should researchers design experiments to investigate the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions. Use 19F^{19}\text{F} NMR to track defluorination. For photolysis, expose samples to UV light (254 nm) and monitor via LC-QTOF. Identify metabolites (e.g., sulfonic acids) using suspect screening workflows and open-access databases like NORMAN .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.